molecular formula C10H19NS B14193995 (1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine CAS No. 918306-54-4

(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine

Cat. No.: B14193995
CAS No.: 918306-54-4
M. Wt: 185.33 g/mol
InChI Key: FLEFKPYPFUTYBF-UHFFFAOYSA-N
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Description

(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine is an organic compound characterized by its unique structure, which includes a pent-4-en-1-imine backbone with dimethyl and methylsulfanyl substituents. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethylpent-4-en-1-amine with 2-(methylsulfanyl)ethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the methylsulfanyl group, where nucleophiles like thiolates or amines replace the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Thiolates, amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the methylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    (1E)-2,2-Dimethyl-N-[2-(ethylsulfanyl)ethyl]pent-4-en-1-imine: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

    (1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)propyl]pent-4-en-1-imine: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine is unique due to its specific combination of substituents, which confer distinct reactivity and potential applications. The presence of both the imine and methylsulfanyl groups allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

918306-54-4

Molecular Formula

C10H19NS

Molecular Weight

185.33 g/mol

IUPAC Name

2,2-dimethyl-N-(2-methylsulfanylethyl)pent-4-en-1-imine

InChI

InChI=1S/C10H19NS/c1-5-6-10(2,3)9-11-7-8-12-4/h5,9H,1,6-8H2,2-4H3

InChI Key

FLEFKPYPFUTYBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)C=NCCSC

Origin of Product

United States

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